molecular formula C19H17N3O5S B2584309 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 899743-46-5

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2584309
CAS No.: 899743-46-5
M. Wt: 399.42
InChI Key: GGWREXGSSSZJGB-UHFFFAOYSA-N
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Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates a pyridazinone core, a scaffold recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that pyridazinone derivatives are frequently investigated for their wide range of pharmacological activities, which may include anti-inflammatory, antioxidant, and antimicrobial properties . Furthermore, certain pyridazinone-containing compounds have been identified as key structural motifs in the development of protein kinase inhibitors, which are valuable tools for studying cellular signaling pathways . Some inhibitors targeting specific kinases like MKK4 are being explored in preclinical research for their potential in models of liver regeneration and hepatoprotection . The specific sulfonamide and 1,4-dioxane functional groups in this compound may influence its physicochemical properties, such as solubility and membrane permeability, making it a candidate for structure-activity relationship (SAR) studies. This product is intended for non-clinical laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-22-19(23)8-6-16(20-22)13-3-2-4-14(11-13)21-28(24,25)15-5-7-17-18(12-15)27-10-9-26-17/h2-8,11-12,21H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWREXGSSSZJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Para-Substituted Pyridazine Derivative

  • Compound : N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • Key Difference : The pyridazine ring is attached to the phenyl group at the para position instead of meta.

Thiophene-Pyridine Hybrid (Compound 73)

  • Compound : N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • Key Difference : Replaces the pyridazine-phenyl group with a thiophene-pyridine scaffold.
  • Synthesis : Yielded 78% via sulfonylation of amine 78 with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride.
  • Activity : Reported as a perforin-mediated lysis inhibitor, suggesting sulfonamide’s role in modulating immune response pathways.

1,3,4-Oxadiazole Derivatives (Compounds 18–21)

  • Core Structure : 1,3,4-Oxadiazole linked to 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide .
  • Substituents : Varied benzamide groups (e.g., thiomethoxy, trifluoromethyl, bromo).
  • Synthesis : Employed General Procedure A/B with carboxylic acids and sulfonyl chlorides.
  • Purity : 95–100% by HPLC, highlighting robust synthetic protocols.
  • Comparison : The oxadiazole core may confer rigidity and metabolic resistance compared to the pyridazine-based target compound.

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility

  • Target Compound : Molecular weight ~443.45 g/mol (estimated from similar structures).
  • Analogues :
    • Compound 73: Higher molecular weight due to thiophene-pyridine scaffold.
    • Oxadiazole derivatives (e.g., Compound 19): ~420–450 g/mol, influenced by substituents like trifluoromethyl .

Key Research Findings and Implications

  • Structural Flexibility : The 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety is a versatile scaffold for designing inhibitors, as seen in perforin-mediated lysis (Compound 73) and calcium/calmodulin-targeting oxadiazoles .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 19) enhance metabolic stability, while bromo substituents (Compound 21) may facilitate further functionalization .
  • Unresolved Data : Specific activity data for the target compound are absent in the provided evidence, necessitating further studies to correlate its structure with biological efficacy.

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